(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and cyanating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and cyanating agents under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H26ClN3O4 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H26ClN3O4/c1-23(2,3)17-10-14(11-18(21(17)29)24(4,5)6)9-15(13-26)22(30)27-16-7-8-19(25)20(12-16)28(31)32/h7-12,29H,1-6H3,(H,27,30)/b15-9+ |
InChI Key |
BNLNWAAOVMYHDQ-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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